4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole
Overview
Description
4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique structure and diverse properties, which make it an ideal candidate for use in a wide range of scientific studies. In
Mechanism of Action
The mechanism of action of 4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole involves the inhibition of several enzymes, including protein kinase C, phosphodiesterase, and tyrosine kinase. This inhibition leads to the disruption of various signaling pathways in the body, which can result in the inhibition of cell growth and proliferation. Additionally, this compound has been reported to exhibit anti-inflammatory properties, which may further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. This compound has been reported to exhibit potent inhibitory activity against several enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, this compound has been reported to exhibit anti-inflammatory properties, which may further contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole in lab experiments is its potent inhibitory activity against several enzymes. This property makes it an ideal candidate for use in cancer research, as well as in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
The potential applications of 4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole are vast, and there are several future directions that can be explored. One potential direction is the development of new drugs for the treatment of cancer and other diseases, based on the inhibitory activity of this compound against several enzymes. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs, as well as in the treatment of other inflammatory diseases. Further research is needed to fully explore the potential applications of this compound and to determine its safety and efficacy in various applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential applications of this compound and to determine its safety and efficacy in various applications.
Scientific Research Applications
4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole has been extensively studied for its potential applications in various fields of research. This compound has been reported to exhibit potent inhibitory activity against several enzymes, including protein kinase C, phosphodiesterase, and tyrosine kinase. These properties make it an ideal candidate for use in cancer research, as well as in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c21-26(22,13-5-2-1-3-6-13)19-9-11-20(12-10-19)27(23,24)15-8-4-7-14-16(15)18-25-17-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOGFGZUJRTEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161301 | |
Record name | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
774192-31-3 | |
Record name | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774192-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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